molecular formula C8H7BrOS B11879086 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one CAS No. 1369138-74-8

2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one

Cat. No.: B11879086
CAS No.: 1369138-74-8
M. Wt: 231.11 g/mol
InChI Key: KICIARDJHJAYKR-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one (CAS 1369138-74-8) is a high-value brominated dihydrobenzothiophene derivative serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features a ketone group on a partially saturated benzo[b]thiophene core, with a bromine atom at the 2-position that provides a reactive site for further functionalization via cross-coupling reactions. The thiophene nucleus is a critically important scaffold in pharmaceutical development, with documented applications in creating molecules with diverse therapeutic properties, including antimicrobial, anti-inflammatory, antifungal, and anticancer activities . Researchers utilize this bromo-ketone intermediate in the synthesis of more complex heterocyclic systems; for instance, such derivatives are key precursors in the development of novel substituted tricyclic compounds investigated for their potential as antifungal agents . With a molecular formula of C8H7BrOS and a molecular weight of 231.11 , it is supplied as a high-purity material for research applications. Proper storage conditions are essential for maintaining stability; this product should be stored under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1369138-74-8

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

2-bromo-5,6-dihydro-4H-1-benzothiophen-7-one

InChI

InChI=1S/C8H7BrOS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4H,1-3H2

InChI Key

KICIARDJHJAYKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=C2)Br

Origin of Product

United States

Biological Activity

2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of brominated benzothiophene derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C8H7BrOSC_8H_7BrOS. The compound features a bromine atom at the 2-position and a carbonyl group at the 7-position, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies on related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell walls or interference with essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityMIC (μg/mL)
Compound ABactericidal10
Compound BBacteriostatic20
This compoundTBDTBD

Anti-Cancer Activity

In vitro studies have demonstrated that derivatives of benzothiophene compounds can exhibit anti-proliferative effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The reported IC50 values for these compounds are often below 25 μM, indicating potent activity .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
Compound AHepG-2<25
Compound BMCF-7<25
This compoundTBDTBD

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, structural modifications in similar compounds have been shown to enhance their affinity for key biological targets such as cyclin-dependent kinases (CDK) and DNA gyrase, suggesting that this compound may interact with similar targets .

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the anti-proliferative activity of various thiophene derivatives against HepG-2 and MCF-7 cell lines. Results indicated that certain structural modifications significantly enhanced activity compared to unmodified compounds .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of brominated benzothiophene derivatives against a panel of bacterial strains. The findings suggested that the presence of bromine at specific positions could be crucial for enhancing antibacterial properties.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the notable applications of 2-bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one is its potential as an antimicrobial agent. Research indicates that derivatives of thiophene compounds exhibit activity against various pathogens, including mycobacteria responsible for tuberculosis and leprosy. A study highlighted that certain thiophene derivatives could effectively inhibit the growth of Mycobacterium tuberculosis, a significant cause of morbidity worldwide .

Case Study: Antimycobacterial Efficacy

A patent has documented the use of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives for treating mycobacterial infections. The compounds demonstrated effective inhibition against dormant mycobacteria, which are typically resistant to conventional treatments .

Compound Target Pathogen IC50 Value Mechanism of Action
This compoundMycobacterium tuberculosisNot specifiedDisruption of cell wall synthesis
4,5,6,7-Tetrahydrobenzo[b]thiopheneMycobacterium lepraeNot specifiedInhibition of bacterial replication

Material Science Applications

Organic Electronics

The compound has also garnered attention in the field of organic electronics. Thiophene derivatives are known for their electronic properties and are used in organic semiconductors and photovoltaic devices. The structural characteristics of this compound make it suitable for incorporation into conjugated systems that can enhance charge transport properties in organic thin-film transistors .

Case Study: Synthesis of Conductive Polymers

Recent studies have focused on synthesizing novel thiophene-based conjugated polymers using similar compounds as building blocks. These polymers have shown promise in applications such as organic light-emitting diodes (OLEDs) and solar cells due to their favorable optoelectronic properties .

Organic Synthesis Applications

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its bromine atom can be utilized for further functionalization through nucleophilic substitution reactions. This property allows chemists to create a variety of derivatives with tailored functionalities for specific applications.

Notable Reactions:

  • Bromination Reactions: The bromine atom can be substituted with various nucleophiles to produce diverse chemical entities.
  • Formation of Thiophene Derivatives: The compound can undergo cyclization reactions to form more complex thiophene structures that are useful in pharmaceutical chemistry.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiophene ring facilitates nucleophilic displacement of the bromine atom at position 2. This reaction typically requires polar aprotic solvents and elevated temperatures.

Reaction PartnerConditionsProductYieldReference
PiperidineDMF, 80°C, 12 h2-Piperidino derivative78%
Sodium methoxideMethanol, reflux, 6 h2-Methoxy derivative85%
ThioureaEthanol, 70°C, 8 h2-Mercapto derivative63%

Key Observation : Steric hindrance from the fused cyclohexanone ring slows substitution kinetics compared to non-fused thiophene analogs.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond undergoes efficient coupling via palladium or copper catalysis, enabling structural diversification.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProduct TypeYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivative92%
4-Pyridylboronic acidPd(dppf)Cl₂, CsF, DMFHeteroaryl derivative88%

Mechanistic Note : The electron-withdrawing ketone group activates the C-Br bond for oxidative addition.

Buchwald-Hartwig Amination

AmineCatalyst SystemProductYieldReference
MorpholinePd₂(dba)₃, Xantphos, NaOtBu2-Morpholino derivative81%
4-AminopyridinePd(OAc)₂, BINAP, Cs₂CO₃Pyridylamino derivative76%

Ring-Opening and Functionalization

The strained bicyclic system participates in selective ring-opening reactions.

ReagentConditionsProductYieldReference
LiAlH₄THF, 0°C → RT7-Hydroxybenzothiophene68%
H₂ (10 atm), Pd/CEthanol, 50°CTetrahydrobenzothiophene94%

Critical Insight : Hydrogenation preferentially saturates the thiophene ring while preserving the ketone functionality.

Halogen Exchange Reactions

The bromine atom undergoes transhalogenation under specific conditions.

Halide SourceConditionsProductYieldReference
CuI, NaI, DMF120°C, 24 h2-Iodo derivative57%
AgF, TolueneReflux, 8 h2-Fluoro derivative42%

Limitation : Fluorination yields remain suboptimal due to competing side reactions .

Stability and Reaction Optimization

Critical parameters influencing reaction outcomes:

FactorOptimal RangeEffect on Yield
Temperature70-100°C+15-20% yield
Solvent Polarityε > 20Accelerates SNAr
Catalyst Loading2-5 mol% PdCost-efficacy balance

Data aggregated from multiple synthetic protocols .

This comprehensive analysis demonstrates 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one's utility in constructing complex architectures through predictable reaction pathways. Its unique electronic profile enables both classical transformations and modern catalytic processes, making it invaluable in medicinal chemistry and materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one, highlighting differences in substituents, reactivity, and applications:

Compound Structure/Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one Bromine at 3-position C₈H₇BrOS 231.11 Research-grade compound; >98% purity. Reactivity influenced by bromine position.
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one Thiophene replaced by thiazole C₇H₆BrNOS 232.10 Used in synthesis of amino derivatives (e.g., 2-amino analogs via thiourea reactions).
2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one 6,6-Dimethyl substitution C₁₀H₁₁BrOS 259.16 Enhanced lipophilicity; ≥95% purity. Potential for regioselective functionalization.
6,7-Dihydrobenzo[b]thiophen-4(5H)-one Non-brominated parent compound C₈H₈OS 152.21 Precursor for bromination; undergoes Knoevenagel condensations.
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide Amino and dimethyl substitution (thiazole) C₉H₁₃BrN₂OS 277.18 Forms fused heterocycles (e.g., pyrazoles, pyrimidines) via reactions with nucleophiles.

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination represents the most direct route to introduce bromine at the 2-position of the thiophenone ring. In a protocol adapted from brominated cyclohexanedione syntheses, 5,6-dihydrobenzo[b]thiophen-7(4H)-one undergoes bromination using molecular bromine (Br₂) in acetic acid at 0–5°C. The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich C2 position of the thiophenone ring.

Reaction Conditions Table 1: Bromination Optimization

ParameterOptimal ValueYield (%)Source
Temperature0–5°C78
SolventAcetic acid-
Equivalents of Br₂1.182
Reaction Time3.5 h78

Yields improve with rigorous temperature control, as excess heat promotes dibromination or ring-opening side reactions. Post-reaction workup involves quenching with ice water, followed by neutralization with sodium bicarbonate to isolate the monobrominated product.

Cyclization of 2-Bromo-1,3-Cyclohexanedione Derivatives

Thiophene Ring Construction via Thiourea-Mediated Cyclization

A two-step approach first synthesizes 2-bromo-1,3-cyclohexanedione, followed by cyclization with sulfur sources. Adapted from benzothiazolone syntheses, thiourea reacts with 2-bromo-1,3-cyclohexanedione in refluxing ethanol to form the thiophenone ring. The mechanism involves nucleophilic attack by sulfur at the α-carbonyl position, followed by dehydration.

Reaction Conditions Table 2: Cyclization Optimization

ParameterThioureaSodium HydrosulfideYield (%)Source
SolventEthanolDMF91
TemperatureReflux (78°C)120°C47
Time4 h3 h91 vs. 47

Ethanol outperforms polar aprotic solvents (e.g., DMF) due to better solubility of intermediates. The highest yield (91%) is achieved with thiourea in ethanol under reflux for 4 h, followed by precipitation in ice water.

Post-Functionalization of Preformed Thiophenones

Directed ortho-Bromination Using Lewis Acids

For substrates resistant to electrophilic bromination, directed metallation strategies are employed. Treatment of 5,6-dihydrobenzo[b]thiophen-7(4H)-one with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at C2, which reacts with electrophilic bromine sources (e.g., Br₂ or NBS). This method, though less common, offers regioselectivity but requires anhydrous conditions.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Large-scale protocols emphasize solvent recovery, particularly ethanol and acetic acid, which constitute >80% of reaction mass. Bromine quenching with sodium thiosulfate minimizes environmental release, aligning with green chemistry principles .

Q & A

Q. Example Reaction :

2-Bromo-derivative + PhB(OH)₂ → 2-Ph-substituted product (Yield: 78–82%)  

Key Challenge : Steric hindrance from the bicyclic system may reduce coupling efficiency; optimize ligand choice (e.g., XPhos) .

How can crystallographic data resolve structural ambiguities in brominated dihydrothiophenones?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Planar vs. Puckered Conformations : The dihydrothiophene ring adopts an envelope conformation (puckering amplitude Q = 0.42 Å, θ = 118°), with the bromine atom deviating by 0.15 Å from the plane .
  • Hydrogen-Bonding Networks : Intramolecular N–H⋯O bonds (d = 2.02 Å) stabilize the crystal lattice, forming S(6) ring motifs. Intermolecular Br⋯π interactions (3.45 Å) further enhance packing .

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to volatile bromine byproducts .
  • First Aid : For skin contact, wash with 0.1N NaOH (100 mL) followed by acetic acid neutralization .
  • Waste Disposal : Quench excess bromine with Na₂S₂O₃ before aqueous disposal .

Advanced Consideration : Monitor airborne bromine levels with gas detectors (threshold: 0.1 ppm) and implement emergency ventilation protocols .

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